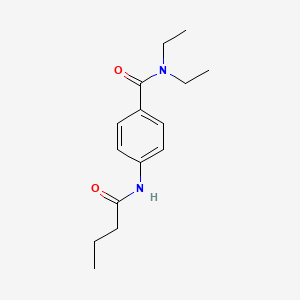

4-(butyrylamino)-N,N-diethylbenzamide

Description

4-(Butyrylamino)-N,N-diethylbenzamide is a synthetic benzamide derivative characterized by a butyrylamino (-NH-CO-C₃H₇) substituent at the para position of the benzene ring and diethylamide groups at the N-terminus. These compounds are pivotal in studying pain modulation, neuropsychiatric disorders, and receptor signaling mechanisms .

Properties

IUPAC Name |

4-(butanoylamino)-N,N-diethylbenzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H22N2O2/c1-4-7-14(18)16-13-10-8-12(9-11-13)15(19)17(5-2)6-3/h8-11H,4-7H2,1-3H3,(H,16,18) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UMRVKOIMFIKJRY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC(=O)NC1=CC=C(C=C1)C(=O)N(CC)CC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H22N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

262.35 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Comparison with Similar Compounds

Structural Features and Modifications

The pharmacological profile of N,N-diethylbenzamide derivatives is highly sensitive to substituents at the 4-position. Key analogs include:

| Compound | Structural Features | Key Modifications |

|---|---|---|

| 4-(Butyrylamino)-N,N-diethylbenzamide | Butyrylamino (-NH-CO-C₃H₇) group at 4-position | Aliphatic acyl group |

| SNC80 | 3-Methoxybenzyl group; 4-allyl-2,5-dimethylpiperazinyl moiety | Aromatic methoxy + piperazinyl allyl |

| BW373U86 | 3-Hydroxybenzyl group; 4-allyl-2,5-dimethylpiperazine | Phenolic hydroxyl + piperazinyl allyl |

| SNC86 | 3-Hydroxybenzyl group (SNC80 derivative) | Hydroxyl substitution at 3-position |

| SNC162 | 3-Phenylbenzyl group (SNC80 derivative) | Deoxygenated 3-position |

Key Structural Insights :

Receptor Binding and Selectivity

Table 1: Receptor Affinity and Selectivity

*N.D. = Not Determined; *Estimated from functional assays.

Key Findings :

- SNC80 and BW373U86 exhibit nanomolar affinity for δ-opioid receptors with >100-fold selectivity over μ- and κ-receptors .

- The butyrylamino group may reduce δ-affinity compared to SNC80 due to the absence of the piperazinyl allyl motif, which is critical for high-affinity DOR binding .

Pharmacological and Functional Profiles

Table 2: Functional Activity and Behavioral Effects

Key Insights :

- SNC80’s 3-methoxy group and piperazinyl allyl moiety confer full agonist activity and potent antinociception but also proconvulsant effects .

- BW373U86 lacks antinociceptive efficacy in primates but retains δ-mediated rate suppression, highlighting species-specific effects .

- The target compound’s butyrylamino group may attenuate efficacy (partial agonism) and reduce convulsive risks due to decreased penetration of the blood-brain barrier .

Q & A

Q. What synthetic methodologies are most effective for preparing 4-(butyrylamino)-N,N-diethylbenzamide, and how do reaction conditions impact yield?

The compound can be synthesized via direct amidation or coupling reactions. A robust method involves the Mitsunobu reaction, which facilitates the formation of the amide bond under mild conditions using triphenylphosphine and diethyl azodicarboxylate (DEAD) . Key factors include:

- Solvent choice : Dichloromethane or acetonitrile optimizes solubility and reactivity .

- Temperature : Maintaining 0–25°C prevents side reactions during acyl chloride formation .

- Purification : Column chromatography or recrystallization ensures high purity (>95%), critical for downstream applications . Hazard mitigation: Conduct thorough risk assessments for reagents like acyl chlorides and use fume hoods to handle volatile by-products .

Q. Which analytical techniques are critical for characterizing this compound?

- NMR Spectroscopy : ¹H and ¹³C NMR confirm structural integrity, with characteristic peaks for the diethylamino group (δ 1.1–1.3 ppm for CH₃, δ 3.3–3.5 ppm for N-CH₂) and butyrylamino moiety (δ 2.1–2.3 ppm for CH₂) .

- Mass Spectrometry (ESI-MS) : Validates molecular weight (e.g., [M+H]⁺ at m/z 307.2) and detects impurities .

- HPLC : Monitors purity (>98%) using reverse-phase C18 columns with UV detection at 254 nm .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies optimize the pharmacological profile of this compound?

- Substituent modifications : Introducing electron-withdrawing groups (e.g., -CF₃) at the benzamide para-position enhances metabolic stability and receptor binding affinity, as seen in delta-opioid agonists like AZD2327 .

- Side-chain engineering : Replacing the butyrylamino group with smaller alkyl chains (e.g., propionyl) reduces steric hindrance, improving target engagement .

- In vitro assays : Use radioligand binding assays (e.g., [³H]DAMGO for opioid receptors) to quantify IC₅₀ values and assess selectivity .

Q. What experimental strategies resolve contradictions in reported biological activity data for benzamide derivatives?

- Standardize assay conditions : Variations in cell lines (e.g., CHO vs. HEK293) or buffer pH (7.4 vs. 7.0) significantly alter IC₅₀ values. Replicate studies under identical conditions .

- Purity validation : Contaminants from incomplete purification (e.g., residual solvents) may artifactually modulate activity. Use orthogonal analytical methods (HPLC + LC-MS) .

- Computational modeling : Molecular docking (e.g., AutoDock Vina) identifies binding pose discrepancies caused by minor structural variations .

Q. How should researchers design in vitro assays to evaluate delta-opioid receptor activation by this compound?

- Cell-based systems : Transfect HEK293 cells with human δ-opioid receptor (hDOR) cDNA and a cAMP biosensor (e.g., GloSensor) .

- Dose-response curves : Test concentrations from 1 nM to 10 µM to calculate EC₅₀ and efficacy (% maximal response relative to SNC80) .

- Controls : Include a reference agonist (e.g., DPDPE) and antagonist (e.g., naltrindole) to validate assay specificity .

Q. What challenges arise when scaling up the synthesis of this compound, and how can they be mitigated?

- Exothermic reactions : Gradual addition of acyl chlorides and temperature-controlled reactors prevent runaway reactions at multi-gram scales .

- Purification bottlenecks : Replace column chromatography with fractional crystallization (e.g., using ethanol/water mixtures) for cost-effective scale-up .

- Safety protocols : Implement DSC (differential scanning calorimetry) to assess thermal stability of intermediates, as some benzamide derivatives decompose explosively above 150°C .

Methodological Best Practices

- Data reproducibility : Document reaction parameters (e.g., stirring rate, inert gas flow) in detail to ensure protocol transferability .

- Mutagenicity screening : Conduct Ames tests for early-stage derivatives, as certain anomeric amides exhibit genotoxicity .

- Collaborative validation : Share samples with independent labs for cross-verification of biological activity and synthetic reproducibility .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.